4-ethynylthiazole

説明

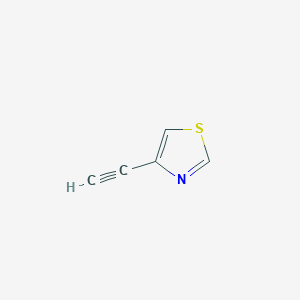

Thiazole, 4-ethynyl- is a heterocyclic organic compound characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is a derivative of thiazole, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and industrial processes .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of thiazole, 4-ethynyl- typically involves the reaction of thiazole derivatives with ethynylating agents under controlled conditions. One common method is the Sonogashira coupling reaction, which involves the coupling of a thiazole derivative with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods: Industrial production of thiazole, 4-ethynyl- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

化学反応の分析

Types of Reactions: Thiazole, 4-ethynyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into thiazoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions.

Major Products: The major products formed from these reactions include various substituted thiazoles, thiazolines, and thiazole oxides, which have significant applications in medicinal chemistry and material science .

科学的研究の応用

Medicinal Chemistry

4-Ethynylthiazole has been investigated for its potential therapeutic applications. Its derivatives have shown promise in various pharmacological activities:

- Antimicrobial Agents : Research indicates that thiazole derivatives, including those containing the ethynyl group, exhibit significant antimicrobial properties. For instance, compounds derived from this compound have been synthesized and evaluated for their efficacy against various bacterial strains, showing potential as new antibiotics .

- Anticancer Activity : Certain derivatives of thiazoles have demonstrated antileukemic activity. Studies have reported that modifications to the thiazole ring can enhance the cytotoxic effects on human leukemia cells, suggesting a pathway for developing new cancer therapies .

- Enzyme Inhibition : this compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. Its structural features allow it to interact with enzyme active sites effectively, making it a candidate for drug development targeting metabolic disorders .

Material Science

In material science, this compound is utilized in the synthesis of advanced materials:

- Polymer Chemistry : The compound serves as a building block in the synthesis of functional polymers. Its ethynyl group allows for cross-linking reactions that enhance the mechanical properties of polymers, making them suitable for various industrial applications .

- Nanomaterials : Research has explored the incorporation of this compound into nanostructured materials. These materials exhibit unique electrical and thermal properties, which are valuable in electronic and energy storage applications .

Agricultural Chemistry

The agricultural sector has also benefited from the applications of this compound:

- Pesticide Development : Compounds based on thiazole structures are being investigated as potential pesticides. Their ability to disrupt biochemical pathways in pests makes them candidates for developing safer and more effective agricultural chemicals .

- Flavoring Agents : this compound has been identified as a flavoring agent in food products. Its presence enhances the sensory attributes of certain foods, contributing to their overall appeal .

Case Studies and Research Findings

作用機序

The mechanism of action of thiazole, 4-ethynyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects . The exact molecular targets and pathways depend on the specific application and the structure of the thiazole derivative .

類似化合物との比較

Thiazole: The parent compound with a similar structure but without the ethynyl group.

Thiazoline: A reduced form of thiazole with a partially saturated ring.

Benzothiazole: A fused ring system containing a benzene ring and a thiazole ring.

Uniqueness: Thiazole, 4-ethynyl- is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new pharmaceuticals and materials .

生物活性

4-Ethynylthiazole is a compound belonging to the thiazole family, which is known for its diverse biological activities. Thiazoles and their derivatives have been extensively studied due to their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

This compound is characterized by the presence of a thiazole ring with an ethynyl group attached at the 4-position. The molecular formula is , and it exhibits unique chemical reactivity due to the presence of the ethynyl moiety.

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antimicrobial properties. A study on various thiazole compounds indicated that many derivatives, including those related to this compound, demonstrated moderate to good antibacterial and antifungal activities. For instance, compounds derived from thiazoles showed effectiveness against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans and Aspergillus niger .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | E. faecalis | 100 | |

| Thiazole Derivative A | C. albicans | 3.92 | |

| Thiazole Derivative B | A. niger | 4.01 | |

| Thiazole Derivative C | S. aureus | 50 |

Anticancer Activity

Thiazoles have been reported to possess anticancer properties, with several studies highlighting their efficacy against various cancer cell lines. For example, derivatives of thiazoles have shown significant antiproliferative activity in human carcinoma cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The compound 2-(2-benzyliden-hydrazinyl)-4-methylthiazole exhibited an IC50 value of 3.92 µg/mL against MDA-MB-231 cells, indicating potent cytotoxicity .

Table 2: Antiproliferative Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| 2-(2-benzyliden-hydrazinyl)-4-methylthiazole | MDA-MB-231 | 3.92 | |

| 2-[2-(4-methoxybenzylidene) hydrazinyl]-4-phenylthiazole | HeLa | 11.1 |

Anti-inflammatory Effects

Thiazoles are also recognized for their anti-inflammatory properties. Studies have demonstrated that certain thiazole derivatives can reduce inflammation markers in animal models, suggesting their potential use in treating inflammatory diseases . The protective effects against oxidative stress and lipid profile improvement further support their therapeutic potential in conditions like diabetes mellitus .

Case Studies

- Diabetes Mellitus Model : A study investigated the effects of a thiazole derivative on streptozotocin-induced diabetic rats. The compound significantly improved insulin sensitivity and reduced hyperlipidemia by normalizing lipid profiles and inflammatory markers over a four-week treatment period .

- Cytotoxicity Assessment : In vitro assays on various thiazole derivatives revealed significant cytotoxic effects on cancer cell lines, reinforcing the potential of these compounds in cancer therapy .

特性

IUPAC Name |

4-ethynyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NS/c1-2-5-3-7-4-6-5/h1,3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNNHMXYMKWHUBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CSC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20623679 | |

| Record name | 4-Ethynyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111600-89-6 | |

| Record name | 4-Ethynyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。